2-Methyl-3-nitrobenzyl cyanide
Overview
Description
2-Methyl-3-nitrobenzyl cyanide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzyl cyanide, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitrobenzyl cyanide typically involves several steps starting from o-xylene. The general synthetic route includes the following steps:
Nitration: o-Xylene is nitrated to produce 2-methyl-3-nitrotoluene.
Oxidation: The methyl group of 2-methyl-3-nitrotoluene is oxidized to form 2-methyl-3-nitrobenzaldehyde.
Hydrolysis: The aldehyde group is hydrolyzed to form 2-methyl-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to form 2-methyl-3-aminobenzoic acid.
Chlorination: The amino group is chlorinated to form 2-methyl-3-chlorobenzoic acid.
Cyanation: Finally, the chlorobenzoic acid is treated with a cyanating agent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route as described above, but with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient separation and purification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrobenzyl cyanide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Methyl-3-aminobenzyl cyanide.
Substitution: Various substituted benzyl cyanides depending on the nucleophile used.
Oxidation: 2-Methyl-3-nitrobenzoic acid.
Scientific Research Applications
2-Methyl-3-nitrobenzyl cyanide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Industry: It is used as a building block for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrobenzyl cyanide depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the cyanide group is replaced by a nucleophile through a nucleophilic attack on the carbon atom.
Comparison with Similar Compounds
Similar Compounds
Benzyl Cyanide: The parent compound without the methyl and nitro substitutions.
2-Methylbenzyl Cyanide: Similar structure but without the nitro group.
3-Nitrobenzyl Cyanide: Similar structure but without the methyl group.
Uniqueness
2-Methyl-3-nitrobenzyl cyanide is unique due to the presence of both the methyl and nitro groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity patterns that are different from those of the similar compounds listed above. For example, the nitro group is an electron-withdrawing group, which can influence the reactivity of the cyanide group in substitution reactions. The methyl group, being an electron-donating group, can affect the stability and reactivity of the compound in different ways.
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543081 | |
Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-14-4 | |
Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 2-methyl-3-nitrobenzyl cyanide?
A1: The research paper reveals that this compound crystallizes with two molecules in its asymmetric unit. These two molecules are not co-planar; instead, there's a dihedral angle of 20.15° between their aromatic rings []. This structural information could be relevant for understanding the compound's packing in the solid state and potentially its physical properties.
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